1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has shown promising results in studies related to its synthesis method, mechanism of action, and physiological effects.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to target ftsz, a key functional protein in bacterial cell division .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the function of the target protein .
Biochemical Pathways
It is known that the benzimidazole moiety is an important framework in the discovery of innovative drugs .
Pharmacokinetics
The molecular weight of the compound is 24030 , which may influence its bioavailability.
Result of Action
Similar compounds have been found to have antimicrobial activity .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one in lab experiments include its high purity, stability, and potential applications in various fields. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are many potential future directions for research related to 1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one. Some of these include:
1. Investigating the compound's potential applications in drug delivery systems.
2. Studying the compound's effects on different types of cancer cells.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating the compound's potential use as a biosensor or fluorescent probe in biological imaging.
5. Studying the compound's effects on different types of bacteria and fungi to identify potential new antimicrobial agents.
In conclusion, 1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a promising chemical compound that has shown potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery systems, cancer treatment, and antimicrobial agents.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves the reaction of 2-methylbenzimidazole with 4-methoxyphenacyl bromide in the presence of a base. The resulting intermediate is then reacted with 2-methylbenzylamine and pyrrolidin-2-one to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has been studied for its potential applications in various scientific fields. It has shown promising results in studies related to its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-7-3-4-8-19(18)16-29-24-10-6-5-9-23(24)27-26(29)20-15-25(30)28(17-20)21-11-13-22(31-2)14-12-21/h3-14,20H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMFOBZCKPSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
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